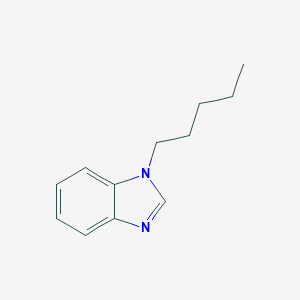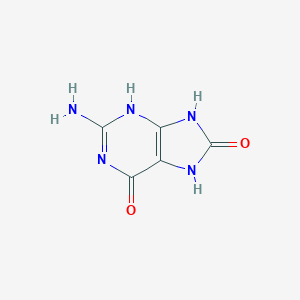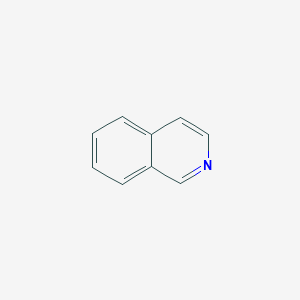![molecular formula C13H12ClNO2S B145813 2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid CAS No. 138568-78-2](/img/structure/B145813.png)
2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid, also known as MTCP, is a synthetic compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). MTCP is a derivative of the parent compound, diclofenac, which is widely used in the treatment of pain and inflammation. MTCP has been shown to have potent anti-inflammatory and analgesic effects in preclinical studies.
Mechanism of Action
2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX enzymes. COX enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are involved in the pathogenesis of inflammation and pain. This compound selectively inhibits the activity of COX-2, which is induced during inflammation and is the primary source of prostaglandins in inflamed tissues. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins and thereby reduces inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory and analgesic effects in preclinical studies. It has also been shown to have a favorable safety profile, with no significant toxicity or adverse effects observed in animal studies. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activity of COX-2 enzymes.
Advantages and Limitations for Lab Experiments
2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for research purposes. It has also been extensively studied for its anti-inflammatory and analgesic effects, which makes it a well-characterized compound for research purposes. However, one limitation of this compound is that it has not been extensively studied in human clinical trials, which limits its potential for clinical translation.
Future Directions
There are several future directions for research on 2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid. One area of research is to investigate the potential of this compound for the treatment of inflammatory diseases, such as rheumatoid arthritis and osteoarthritis. Another area of research is to investigate the potential of this compound for the treatment of chronic pain conditions, such as neuropathic pain and cancer pain. Additionally, further studies are needed to investigate the safety and efficacy of this compound in human clinical trials. Overall, this compound has the potential to be a valuable therapeutic agent for the treatment of inflammation and pain.
Synthesis Methods
2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid can be synthesized by reacting 4-(4-methylthiazol-2-yl)-3-chlorophenylacetic acid with thionyl chloride in the presence of dimethylformamide. The resulting product is then treated with 2-propanol to obtain this compound.
Scientific Research Applications
2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid has been extensively studied for its anti-inflammatory and analgesic effects. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that mediate inflammation and pain. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
properties
CAS RN |
138568-78-2 |
|---|---|
Molecular Formula |
C13H12ClNO2S |
Molecular Weight |
281.76 g/mol |
IUPAC Name |
2-[3-chloro-4-(4-methyl-1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H12ClNO2S/c1-7-6-18-12(15-7)10-4-3-9(5-11(10)14)8(2)13(16)17/h3-6,8H,1-2H3,(H,16,17) |
InChI Key |
SYQQLMCMCWDLIB-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)Cl |
Canonical SMILES |
CC1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



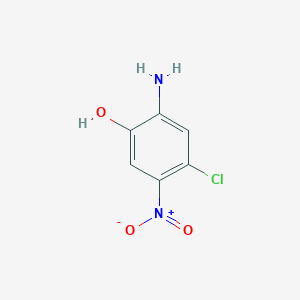
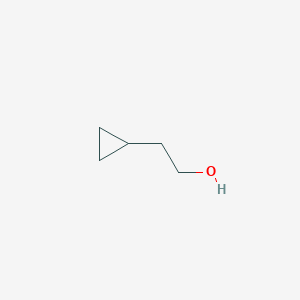
![2-Methyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazole](/img/structure/B145735.png)
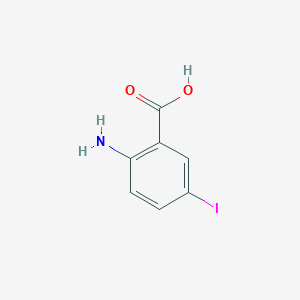
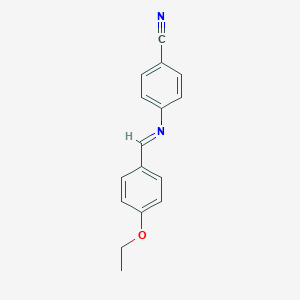
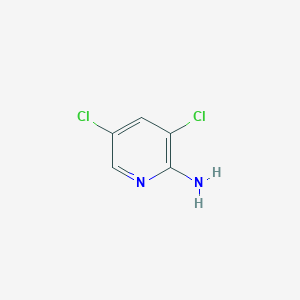
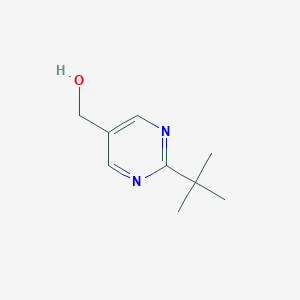
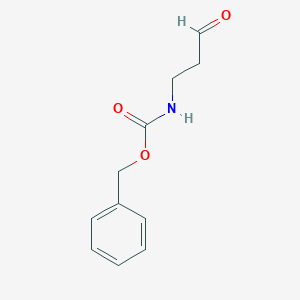
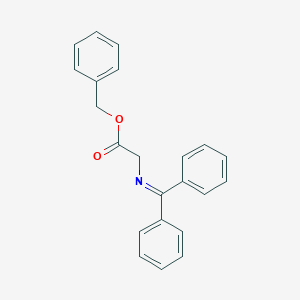
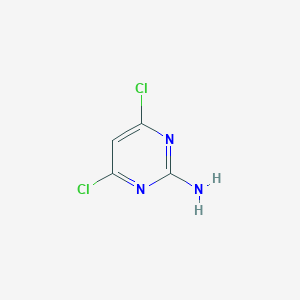
![[(3S,4S)-4-amino-4-carboxy-3-hydroxybutyl]azanium;chloride](/img/structure/B145755.png)
